molecular formula C9H9NS B1603466 7-(Methylthio)-1H-indole CAS No. 936902-07-7

7-(Methylthio)-1H-indole

Cat. No.: B1603466
CAS No.: 936902-07-7
M. Wt: 163.24 g/mol
InChI Key: MEOFEYGEQAVLCA-UHFFFAOYSA-N
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Description

7-(Methylthio)-1H-indole is a sulfur-containing indole derivative characterized by a methylthio (-SMe) substituent at the 7-position of the indole core. The methylthio group introduces unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Preparation Methods

Synthesis via Nucleophilic Substitution on 7-Halogenated Indoles

Method Overview:
A more controlled approach involves starting with a halogenated indole (e.g., 7-bromoindole or 7-chloroindole) and performing nucleophilic substitution with methylthiolate.

Typical Procedure:

  • Synthesis of 7-halogenated indole via electrophilic halogenation
  • Treatment with methylthiolate (e.g., sodium methylthiolate) in a polar aprotic solvent such as dimethylformamide (DMF) or DMSO
  • Heating at 80–120°C to promote substitution

Research Data:
This method is well-documented in heterocyclic chemistry, with yields generally ranging from 60% to 85% depending on halogen leaving group and reaction conditions. It offers high regioselectivity and is scalable for industrial applications.

Multi-Step Synthesis via Precursor Intermediates

Method Overview:
This involves constructing the indole core followed by functionalization at the 7-position:

Step 1: Synthesis of the Indole Core

Step 2: Introduction of the Methylthio Group

  • The 7-position is selectively halogenated or activated.
  • Subsequent nucleophilic substitution with methylthiolate or methylthiol derivatives.

Research Findings:
This approach allows for greater control over regioselectivity and functional group compatibility. It is particularly useful when synthesizing derivatives with additional substituents.

Catalytic Dehydrocyclization and Functionalization (Based on Patent Data)

Research Data from Patent EP0120221A1:

  • 7-alkylindoles, including 7-(methylthio) derivatives, can be synthesized via catalytic dehydrocyclization of dialkylanilines, followed by partial hydrogenation and functionalization steps.
  • The process involves high-temperature catalytic reactions (500–700°C) with specific catalysts such as chromium oxides, vanadium pentoxide, or supported nickel catalysts.
  • Post-cyclization, the methylthio group can be introduced through nucleophilic substitution or oxidation-reduction strategies.

Advantages:

  • High yields and purity
  • Suitable for large-scale industrial synthesis

Limitations:

  • Multi-step process requiring specialized catalysts and conditions

Notes on Research Findings and Optimization

  • Yield Optimization:
    Selective halogenation at the 7-position followed by nucleophilic substitution remains the most efficient for high yields and regioselectivity.

  • Reaction Monitoring:
    Use of NMR and GC-MS to confirm substitution at the 7-position and to monitor by-products.

  • Purification Techniques: Chromatography and recrystallization are employed to purify the final product, ensuring high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 7-(Methylthio)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group, yielding the parent indole.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Indole.

    Substitution: Halogenated indoles.

Scientific Research Applications

Overview

7-(Methylthio)-1H-indole is a significant compound within the indole class, characterized by a methylthio group (-SCH₃) at the seventh position of the indole ring. This unique substitution influences its chemical reactivity and biological activity, making it a subject of interest in various scientific domains, including medicinal chemistry, pharmacology, and industrial applications.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in cancer treatment. Studies indicate that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated significant cytotoxicity against colorectal carcinoma (HCT116) with low IC₅₀ values, suggesting that this compound may exhibit similar properties .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC₅₀ (µg/mL)Mechanism of Action
7fHCT1166.76Apoptosis induction, cell cycle arrest
5-FUHCT116 (control)77.15Chemotherapeutic agent
7dHCT11643Cytotoxic effects

Research has shown that compounds like this compound exhibit antimicrobial properties. The methylthio group enhances the compound's interaction with biological targets, potentially leading to effective inhibition of microbial growth . The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.

Industrial Applications

Beyond its medicinal uses, this compound is employed in the production of dyes and pigments due to its unique chromophoric properties. The compound's ability to undergo electrophilic substitution reactions makes it valuable in synthetic organic chemistry for creating more complex molecular structures.

Case Study 1: Anticancer Properties

A study conducted on novel indole derivatives highlighted the anticancer efficacy of compounds similar to this compound. These derivatives were screened against various cancer cell lines, revealing their potential as chemotherapeutic agents due to their ability to induce apoptosis and inhibit tumor growth effectively .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of indole derivatives, including those with methylthio substitutions. The results indicated that these compounds could significantly inhibit the growth of pathogenic bacteria and fungi, showcasing their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-(Methylthio)-1H-indole involves its interaction with various molecular targets. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The indole ring can interact with aromatic residues in proteins, affecting their function and activity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Key Substituent Comparisons:

  • Methylthio (-SMe) vs. Methoxy (-OMe): The methylthio group (as in 7-(Methylthio)-1H-indole) is less electron-donating than methoxy due to sulfur’s lower electronegativity. This results in reduced resonance stabilization of the indole ring compared to methoxy-substituted analogs like 4-methoxy-7-nitro-1H-indole .
  • Methylthio (-SMe) vs. Halogens (Cl, F):

    • Halogen substituents (e.g., 7-chloro-1H-indole derivatives ) are strongly electron-withdrawing, decreasing electron density at the indole core. This contrasts with the mildly electron-donating -SMe group, which may enhance nucleophilic aromatic substitution reactivity .
    • Fluorine (e.g., 7-fluoro-1H-indole ) increases lipophilicity and metabolic stability, whereas -SMe may improve solubility due to sulfur’s polarizability .
  • Methylthio (-SMe) vs.

Spectroscopic Data

  • NMR Trends:

    • 7-Substituted Indoles: The 7-position substituent deshields nearby protons. For example, in 7-fluoro-1H-indole , the C-7 proton resonates at δ 7.25–7.35, while methylthio substitution may cause upfield shifts due to electron donation .
    • 13C NMR: Sulfur’s electronegativity downfield-shifts adjacent carbons. In 4-methoxy-3-methyl-2-(methylthio)-1H-indole , the C-2 (SMe-attached) carbon appears at δ 47.53, compared to δ 109.46 for C-7 in methoxy analogs .
  • Mass Spectrometry:

    • 7-Chloro-3-(difluoromethyl)-1H-indole has a molecular ion peak at m/z 201.60, while sulfur-containing analogs like 4-methoxy-3-methyl-2-(methylthio)-1H-indole show accurate masses matching their molecular formulas (e.g., m/z 223.1225 for C15H15N2) .

Biological Activity

7-(Methylthio)-1H-indole is an organic compound classified under indoles, characterized by the presence of a methylthio group (-SCH3) at the seventh position of the indole ring. This compound is of significant interest due to its diverse biological activities, which include potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

  • Chemical Formula : C₉H₉NS
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 936902-07-7

The indole structure is known for its aromatic properties and ability to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Properties

Research has indicated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of indole, including those with methylthio substitutions, can inhibit cell growth in breast cancer models such as MCF-7 and MDA-MB-231.

Case Study: Antiproliferative Effects

In vitro studies have shown that certain indole derivatives exhibit IC₅₀ values in the low nanomolar range, indicating strong antiproliferative effects:

CompoundCell LineIC₅₀ (nM)
9hMCF-710
9qMDA-MB-23123
CA-4MCF-7 (reference)3.9

These compounds have been shown to interact with tubulin, leading to microtubule destabilization , which is a critical mechanism for inducing mitotic arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. Studies suggest that this compound may possess activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Interaction : The compound can bind to tubulin at the colchicine site, disrupting microtubule dynamics essential for cell division.
  • Signal Transduction Modulation : The methylthio group may enhance binding interactions with proteins involved in signaling pathways, influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that indoles can induce oxidative stress in cancer cells, leading to apoptosis.

Structural Variants

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundPosition of MethylthioBiological Activity
This compound 7Strong anticancer activity
5-Methylthio-1H-indole 5Varies; less studied
7-Methoxy-1H-indole 7Different electronic properties

These comparisons highlight how the position of substituents on the indole ring can significantly impact biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(Methylthio)-1H-indole, and how can its purity be optimized?

  • Methodology : The synthesis typically involves electrophilic substitution or cross-coupling reactions. For example, bromination of a methylthio-substituted indole precursor using reagents like N-bromosuccinimide (NBS) in dichloromethane at controlled temperatures can introduce halogens for further functionalization . Post-synthesis, purity is optimized via recrystallization or column chromatography, with solvents selected based on compound polarity.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H NMR can resolve the methylthio group (δ ~2.5 ppm for SCH₃) and indole NH proton (δ ~10-12 ppm) .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Identifies proton environments and carbon frameworks. Aromatic protons in the indole ring typically resonate between δ 6.5–8.5 ppm .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., C₉H₉NS: [M+H]⁺ = 164.0434) .
  • Infrared Spectroscopy (IR) : Detects functional groups like C-S (600–700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How does the methylthio group at the 7-position influence reactivity in cross-coupling reactions compared to other substituents?

  • Mechanistic Insight : The methylthio group acts as a moderate electron donor via resonance, potentially directing electrophilic substitution to the 4- or 5-positions. In Suzuki-Miyaura couplings, its steric bulk may hinder reactivity compared to smaller groups (e.g., -Bpin in ), but it enhances stability in oxidative conditions .
  • Case Study : Rhodium-catalyzed C7-arylation of indoles ( ) demonstrates that steric and electronic effects of the methylthio group can modulate regioselectivity and reaction yields.

Q. What strategies mitigate contradictions in reported biological activities of this compound derivatives?

  • Data Analysis Framework :

Structure-Activity Relationship (SAR) Studies : Compare derivatives with substituents at different positions (e.g., 5-Bromo-3-(methylthio)-1H-indole in vs. 7-substituted analogs).

Dose-Response Assays : Quantify IC₅₀ values across cell lines to distinguish intrinsic activity from cytotoxicity.

Meta-Analysis : Reconcile discrepancies by standardizing assay conditions (e.g., pH, solvent) and validating results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can computational modeling predict the material science applications of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic properties for OLEDs or sensors .
  • Molecular Dynamics (MD) : Simulate interactions with polymers or metal surfaces to design functional materials.
    • Experimental Validation : Compare predicted charge-transfer efficiency with experimental photoluminescence quantum yields .

Q. Methodological Challenges and Solutions

Q. Why do Suzuki-Miyaura couplings of this compound yield lower efficiency than unsubstituted indoles?

  • Root Cause : The methylthio group may coordinate with palladium catalysts, leading to deactivation. Steric hindrance at the 7-position also limits accessibility .
  • Optimization :

  • Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning.
  • Employ microwave-assisted synthesis to enhance reaction kinetics .

Q. How can researchers resolve conflicting NMR data for this compound in different solvents?

  • Approach :

  • Solvent Titration : Record NMR spectra in deuterated DMSO, CDCl₃, and methanol to identify solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .

Q. Applications in Drug Discovery

Q. What preclinical models are suitable for evaluating the anticancer potential of this compound derivatives?

  • Models :

  • In Vitro : NCI-60 cell line panel for broad cytotoxicity screening.
  • In Vivo : Xenograft models using HCT-116 (colon cancer) or MCF-7 (breast cancer) cell lines .
    • Mechanistic Probes : Assess apoptosis (caspase-3 activation) and cell cycle arrest (flow cytometry) .

Properties

IUPAC Name

7-methylsulfanyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOFEYGEQAVLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600584
Record name 7-(Methylsulfanyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936902-07-7
Record name 7-(Methylsulfanyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7-bromo-1H-indole (3.0 g, 15.3 mmol) in THF (60 mL) at −78° C. was added 'BuLi (1.7 M, 33.8 mL, 57.4 mmol) and the mixture was allowed to warm to 0° C. The reaction was re-cooled to −78° C. and a solution of dimethyl disulfide (2.0 mL, 22.9 mmol) was added and the reaction was allowed to warm to 0° C. The reaction was quenched with saturated ammonium chloride and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield the crude product. This material was purified by chromatography over silica gel eluting with ethyl acetate in hexanes (0→2%) to afford pure 7-(methylthio)-1H-indole (1.4 g, 55%). 1H NMR (400 MHz, CDCl3) δ=2.50 (s, 3 H), 6.58 (dd, J=3.03, 2.02 Hz, 1H), 7.09 (t, J=7.58 Hz, 1H), 7.18-7.31 (m, 2H), 7.83 (d, J=7.83 Hz, 1H), 8.45 (br. s., 1 H); MS (ES+): m/z 164.15 [MH+].
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
33.8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 7-bromo-1H-indole (3.0 g, 15.3 mmol) in THF (60 mL) at −78° C. was added tBuLi (1.7 M, 33.8 mL, 57.4 mmol) and the mixture was allowed to warm to 0° C. The reaction was re-cooled to −78° C. and a solution of dimethyl disulfide (2.0 mL, 22.9 mmol) was added and the reaction was allowed to warm to 0° C. The reaction was quenched with saturated ammonium chloride and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield the crude product. This material was purified by chromatography over silica gel eluting with ethyl acetate in hexanes (0→2%) to afford pure 7-(methylthio)-1H-indole (1.4 g, 55%). 1H NMR (400 MHz, CDCl3) δ=2.50 (s, 3H), 6.58 (dd, J=3.03, 2.02 Hz, 1H), 7.09 (t, J=7.58 Hz, 1H), 7.18-7.31 (m, 2H), 7.56 (d, J=7.83 Hz, 1H), 8.45 (br. s., 1H); MS (ES+): m/z 164.15 [MH+].
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
33.8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

7-(Methylthio)-1H-indole
7-(Methylthio)-1H-indole
7-(Methylthio)-1H-indole
7-(Methylthio)-1H-indole
7-(Methylthio)-1H-indole
7-(Methylthio)-1H-indole

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